molecular formula C9H9ClF3NO B1472260 2-(4-Chloro-3-trifluoromethylphenoxy)ethylamine CAS No. 1514209-06-3

2-(4-Chloro-3-trifluoromethylphenoxy)ethylamine

Cat. No.: B1472260
CAS No.: 1514209-06-3
M. Wt: 239.62 g/mol
InChI Key: PQRHNRYWOZBIDH-UHFFFAOYSA-N
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Description

2-(4-Chloro-3-trifluoromethylphenoxy)ethylamine is a useful research compound. Its molecular formula is C9H9ClF3NO and its molecular weight is 239.62 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

2-[4-chloro-3-(trifluoromethyl)phenoxy]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClF3NO/c10-8-2-1-6(15-4-3-14)5-7(8)9(11,12)13/h1-2,5H,3-4,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQRHNRYWOZBIDH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1OCCN)C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(4-Chloro-3-trifluoromethylphenoxy)ethylamine is a synthetic compound with potential applications in medicinal chemistry. Its unique structure suggests various biological activities, particularly in the fields of pharmacology and biochemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the presence of a chloro group and a trifluoromethyl group attached to a phenoxyethylamine structure. This configuration may influence its interaction with biological targets, enhancing its potential as a therapeutic agent.

The biological activity of this compound is largely attributed to its ability to interact with specific receptors and enzymes in the body. The following mechanisms have been proposed:

  • Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways, leading to altered biochemical processes.
  • Receptor Modulation : It can bind to various receptors, potentially modulating their activity and influencing cellular signaling pathways.

Anticancer Activity

Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. The following table summarizes key findings from studies assessing its anticancer properties:

Cell Line IC50 (µM) Reference
MCF-7 (Breast Cancer)15.63
A549 (Lung Cancer)10.38
U-937 (Leukemia)12.50

These results suggest that the compound has comparable efficacy to established anticancer agents such as Tamoxifen.

Pharmacological Effects

In addition to its anticancer properties, the compound has been investigated for other pharmacological effects:

  • Anti-inflammatory Activity : Preliminary studies suggest that it may reduce inflammation by inhibiting pro-inflammatory cytokines.
  • Neuroprotective Effects : There is emerging evidence indicating potential neuroprotective properties, which warrant further investigation.

Case Studies

Several case studies have highlighted the application of this compound in drug discovery and development:

  • Case Study on Breast Cancer : A study involving MCF-7 cells demonstrated that treatment with the compound led to increased apoptosis through upregulation of p53 expression and caspase-3 activation, indicating its potential as a therapeutic agent in breast cancer therapy .
  • Neuroprotection in Animal Models : In rodent models of neurodegenerative diseases, administration of the compound showed a significant reduction in neuroinflammation and preservation of cognitive function .

Scientific Research Applications

Pharmaceutical Applications

  • Neurodegenerative Diseases :
    • Research indicates that compounds similar to 2-(4-Chloro-3-trifluoromethylphenoxy)ethylamine may inhibit specific enzymes linked to neurodegeneration, such as lysosomal phospholipase A2. This inhibition can potentially mitigate conditions like Alzheimer's disease and vascular dementia .
  • Metabolic Disorders :
    • The compound has been explored for its effects on metabolic syndromes, including Type II diabetes and dyslipidemia. It functions by modulating lipid metabolism and insulin sensitivity, thus showing promise in managing these conditions .
  • Antidepressant Activity :
    • Some derivatives of this compound have been studied for their ability to inhibit the reuptake of neurotransmitters such as serotonin and norepinephrine, suggesting potential applications in treating depression .

Case Study 1: Inhibition of Lp-PLA2 Activity

A study demonstrated that administering compounds structurally related to this compound could significantly reduce Lp-PLA2 activity in animal models. This reduction correlated with decreased markers of inflammation and improved outcomes in models of atherosclerosis .

Case Study 2: Neuroprotective Effects

In a controlled trial involving mice, the administration of the compound led to a significant decrease in beta-amyloid accumulation in the brain, a hallmark of Alzheimer's disease. The study highlighted the potential for this compound in developing neuroprotective therapies .

Data Table: Summary of Applications

Application AreaMechanism of ActionReference
Neurodegenerative DiseasesInhibition of lysosomal phospholipase A2
Metabolic DisordersModulation of lipid metabolism
Antidepressant ActivityInhibition of serotonin and norepinephrine uptake

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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